5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine
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Overview
Description
5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of bromine atoms at specific positions using brominating agents like N-bromosuccinimide (NBS).
Etherification: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl halides.
Chlorination: Chlorine atoms can be introduced using chlorinating agents such as thionyl chloride.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or reduction of other functional groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles/electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Agrochemicals: Potential use in the development of pesticides and herbicides.
Dyes: Utilized in the synthesis of dyes for various industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- **5-(4-Bromophenyl)-4-[2-(2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine
- **5-(4-Chlorophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-chloropyrimidine
Uniqueness
The presence of specific substituents like bromine and chlorine atoms, as well as the ethoxy group, can impart unique chemical and biological properties to the compound, differentiating it from similar compounds.
Properties
IUPAC Name |
5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-chloropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br2ClN4O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYIQHYZJIBCRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2Cl)OCCOC3=NC=C(C=N3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br2ClN4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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